Trimethyl(p-tolylethynyl)silane

Overview

Description

Trimethyl(p-tolylethynyl)silane is an organosilicon compound with the chemical formula C12H16Si. It is a colorless to light yellow liquid with a special smell. This compound is primarily used as a reagent in organic synthesis, particularly in the production of silicon-containing compounds. It is also known for its role in surface modification of catalysts to enhance their stability and reactivity .

Mechanism of Action

Target of Action

Trimethyl(p-tolylethynyl)silane is a chemical compound with the molecular formula C12H16Si Silanes, in general, are known to serve as radical h-donors or hydride donors .

Mode of Action

It is known that silanes can interact with their targets by donating hydrogen atoms or hydride ions . This interaction can lead to changes in the target molecules, such as reduction or other chemical transformations .

Biochemical Pathways

The donation of hydrogen atoms or hydride ions by silanes can potentially affect a wide range of biochemical pathways, particularly those involving redox reactions .

Pharmacokinetics

It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The donation of hydrogen atoms or hydride ions by silanes can lead to chemical transformations in target molecules, potentially altering their function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other chemicals, temperature, pH, and the presence of catalysts . , which could influence its distribution and action in aqueous environments.

Preparation Methods

Trimethyl(p-tolylethynyl)silane can be synthesized through a Grignard reaction between phenylsilyl hydrochloride and trimethylchlorosilane . Another method involves the reaction of 4-iodotoluene with trimethylsilylacetylene in the presence of a palladium catalyst, copper iodide, and triethylamine . The reaction is typically carried out in dimethylformamide at room temperature.

Chemical Reactions Analysis

Trimethyl(p-tolylethynyl)silane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: It can be reduced to form silanes with different substituents.

Substitution: Electrophilic substitution reactions are common, where the silyl group is replaced by other functional groups.

Common reagents used in these reactions include hydrobromic acid, iodine, and various electrophiles. Major products formed from these reactions include (2-bromopropyl)trimethylsilane and (2-iodoethyl)trimethylsilane .

Scientific Research Applications

Trimethyl(p-tolylethynyl)silane is widely used in scientific research for:

Organic Synthesis: It serves as a precursor for the synthesis of silicon-containing compounds, such as silicon heterocyclic compounds and organic molecules with silicon functional groups.

Catalyst Modification: It is used for surface modification of catalysts to improve their stability and reactivity.

Material Science: This compound is employed in the development of new materials with enhanced properties.

Comparison with Similar Compounds

Trimethyl(p-tolylethynyl)silane can be compared with other similar compounds such as:

Trimethyl(phenylethynyl)silane: Similar in structure but with a phenyl group instead of a p-tolyl group.

Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane: Contains a trifluoromethyl group, which imparts different electronic properties.

((4-Methoxyphenyl)ethynyl)trimethylsilane: Has a methoxy group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substituents, which influence its reactivity and suitability for particular applications in organic synthesis and material science.

Biological Activity

Trimethyl(p-tolylethynyl)silane is an organosilicon compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This compound's unique structure, featuring a silane moiety attached to a p-tolylethynyl group, suggests potential biological activities that merit detailed investigation. This article compiles and analyzes research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

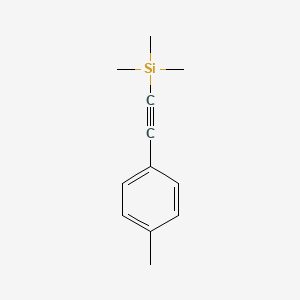

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a trimethylsilyl group and a p-tolylethynyl substituent, which may influence its reactivity and interactions in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may have antiproliferative effects against certain cancer cell lines.

- Antimicrobial Activity : Its potential as an antimicrobial agent is under investigation, with implications for treating bacterial infections.

Anticancer Activity

A recent study explored the anticancer properties of various silane derivatives, including this compound. The findings revealed that compounds with similar structures exhibited significant cytotoxicity against specific cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays were conducted on human prostate cancer cell lines (PC3). The results indicated that this compound demonstrated an IC50 value comparable to established chemotherapeutic agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | PC3 |

| Cisplatin | 10 | PC3 |

| Doxorubicin | 12 | PC3 |

This data suggests that this compound may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Studies show it possesses activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while this compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary hypotheses suggest:

- Cell Membrane Disruption : The compound may interact with bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, contributing to its cytotoxic effects.

Properties

IUPAC Name |

trimethyl-[2-(4-methylphenyl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Si/c1-11-5-7-12(8-6-11)9-10-13(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSGXXKXTBXBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459037 | |

| Record name | Trimethyl(p-tolylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4186-14-5 | |

| Record name | Trimethyl(p-tolylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.